molecular formula C27H25N3O3S B3008552 N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894558-59-9

N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B3008552
CAS No.: 894558-59-9
M. Wt: 471.58
InChI Key: NIBGXXSPMCJDRX-UHFFFAOYSA-N
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Description

N-benzyl-2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is a complex organic compound with a unique spiro structure. This compound is characterized by its benzyl group, dimethylphenyl substituent, and a spiro linkage between an indoline and a thiazolidinone ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of N-benzyl-2-(3,5-dimethylphenyl)acetamide with an appropriate indoline derivative under specific conditions to form the spiro linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-benzyl-2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3,5-dimethylphenyl)acetamide
  • N-benzyl-2-(3,4-dimethylphenyl)acetamide
  • N-benzyl-2-(2,3-dimethylphenyl)acetamide

Uniqueness

N-benzyl-2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is unique due to its spiro linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-18-12-19(2)14-21(13-18)30-25(32)17-34-27(30)22-10-6-7-11-23(22)29(26(27)33)16-24(31)28-15-20-8-4-3-5-9-20/h3-14H,15-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBGXXSPMCJDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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